molecular formula C11H12ClN3 B1489969 1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 1707735-01-0

1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No. B1489969
M. Wt: 221.68 g/mol
InChI Key: NKJGKHIBZKGSRZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C11H12ClN3 and it has a molecular weight of 221.68 g/mol.


Physical And Chemical Properties Analysis

This compound is a brown solid with a melting point range of 183–144 °C . It has a molecular weight of 221.68 g/mol.

Scientific Research Applications

Synthesis and Biological Activity

Pyrazolo and pyrazine derivatives have been synthesized through various methods, showing significant biological activities. For instance, compounds like pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines have been synthesized, showing good antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016). These activities suggest that derivatives of pyrazolo and pyrazine could have potential applications in developing new therapeutic agents.

Heterocyclic Chemistry and Material Science

Research on heterocyclic compounds like pyrazolo[4,3-d]tetrazolo[1,5-b]pyridazines has contributed to "heteroaromatic rings of the future" by exploring new chemical spaces with potential medicinal and material science applications (Thorimbert, Botuha, & Passador, 2018). These studies indicate the importance of such compounds in expanding the diversity of chemical structures for various applications.

Safety And Hazards

The safety data sheet for this compound suggests that any clothing contaminated by the product should be immediately removed .

Future Directions

Given the interest in similar compounds for their inhibitory activity against CDK2, future research could potentially explore the use of 1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine in this context .

properties

IUPAC Name

3-chloro-4,7,8-triazatricyclo[7.5.0.02,7]tetradeca-1,3,5,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-11-10-8-4-2-1-3-5-9(8)14-15(10)7-6-13-11/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJGKHIBZKGSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3C(=NC=CN3N=C2CC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine
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1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine
Reactant of Route 5
1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine
Reactant of Route 6
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1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine

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